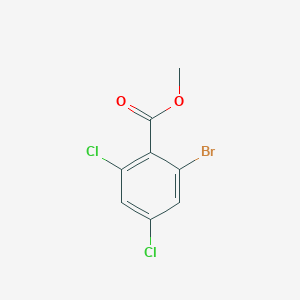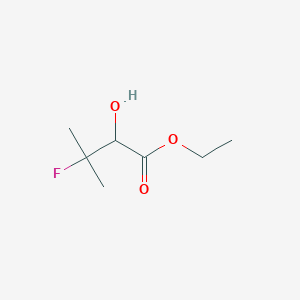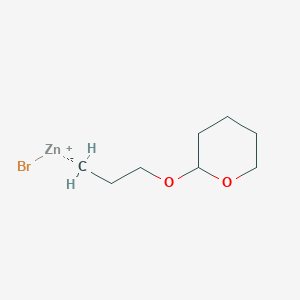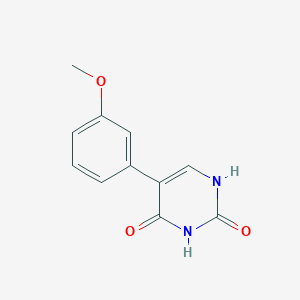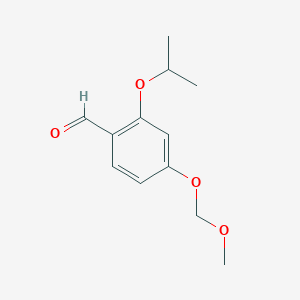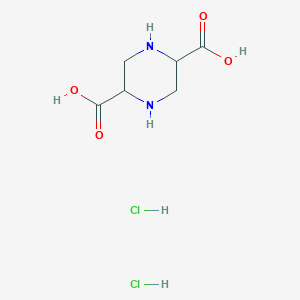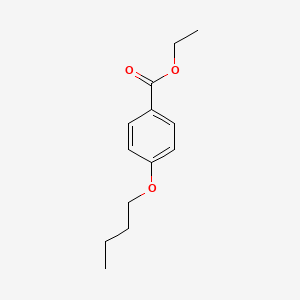
4-Butoxybenzoic acid ethyl ester, 97%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Butoxybenzoic acid is a chemical compound with the linear formula CH3(CH2)3OC6H4CO2H . It has a molecular weight of 194.23 . The compound is also known by other names such as p-(Butyloxy)benzoic acid and p-Butoxybenzoic acid .
Synthesis Analysis
The synthesis of an ester, such as 4-Butoxybenzoic acid ethyl ester, can be accomplished in several ways. One common method is esterification, which occurs when an alcohol and a carboxylic acid are reacted in the presence of an acid catalyst, such as concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of 4-Butoxybenzoic acid can be represented by the InChI string: 1S/C11H14O3/c1-2-3-8-14-10-6-4-9(5-7-10)11(12)13/h4-7H,2-3,8H2,1H3,(H,12,13) .Physical And Chemical Properties Analysis
4-Butoxybenzoic acid is a liquid crystal with a melting point of 147-150 °C .Aplicaciones Científicas De Investigación
4-Butoxybenzoic acid ethyl ester, 97% has been used in several scientific studies. It has been used as a model compound for studying the reactivity of benzoic acid esters, as well as for studying the effects of chemical structure on the properties of these compounds. It has also been used to investigate the mechanism of action of certain drugs, as well as for studying the effects of different solvents on the reactivity of certain compounds. In addition, 4-Butoxybenzoic acid ethyl ester, 97% has been used to study the behavior of certain surfactants in aqueous solutions.
Mecanismo De Acción
Target of Action
It’s structurally similar compound, 4-hexylbenzoic acid (hba) and 4-nonyloxybenzoic acid (noba), have been identified as substrates for the enzyme cyp102a1 . This enzyme is an efficient medium- to long-chain fatty acid hydroxylase that accepts a wide range of non-natural substrates .
Mode of Action
For instance, benzoic acid derivatives are known to undergo reactions at the benzylic position, including free radical bromination, nucleophilic substitution, and oxidation .
Biochemical Pathways
It’s structurally similar compounds are known to participate in suzuki–miyaura coupling, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction . This reaction involves the use of organoboron reagents, which can be prepared via the organometallic pathway .
Pharmacokinetics
The main pharmacokinetic parameters were, respectively, 36.474 μg·h/mL, 12.59 μg·h/mL (AUC0→∞), and T1/2α was 0.14 h, 0.359 h; T1/2β was 3.046 h, 5.646 h after intravenous and oral administrations .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-Butoxybenzoic acid ethyl ester, 97% has several advantages for use in laboratory experiments. It is a relatively inexpensive compound and is easily synthesized in the laboratory. It is also stable under a variety of conditions and has a low toxicity. However, it has some limitations for use in certain experiments, such as its relatively low solubility in water and its potential to react with certain molecules.
Direcciones Futuras
There are many potential future directions for research on 4-Butoxybenzoic acid ethyl ester, 97%. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential therapeutic applications. In addition, research could be conducted on the effects of different solvents on the reactivity of 4-Butoxybenzoic acid ethyl ester, 97%, as well as on its potential uses as a preservative and insect repellent. Finally, further research could be conducted on the synthesis of 4-Butoxybenzoic acid ethyl ester, 97% and its derivatives, as well as on the development of new methods for its synthesis.
Métodos De Síntesis
4-Butoxybenzoic acid ethyl ester, 97% can be synthesized by the reaction of 4-butoxybenzaldehyde and ethyl alcohol in the presence of a basic catalyst. The reaction proceeds in two steps: first, the aldehyde reacts with the alcohol to form an acetal, followed by the hydrolysis of the acetal to form the ester. The reaction is typically carried out at temperatures between 60-120°C (140-248°F).
Análisis Bioquímico
Biochemical Properties
The exact biochemical properties of 4-Butoxybenzoic acid ethyl ester are not well-studied. It is known that benzoic acid derivatives can interact with various enzymes and proteins. For instance, a study found that benzoic acid-4-ethoxyethyl ester, a similar compound, exhibited promising antibacterial activities against foodborne pathogenic bacteria
Cellular Effects
The cellular effects of 4-Butoxybenzoic acid ethyl ester are not fully understood. Related compounds have been shown to influence cell function. For example, benzoic acid-4-ethoxyethyl ester was found to increase intracellular superoxide dismutase (SOD), protein leakage, extracellular alkaline phosphatase, and lactate dehydrogenase in treated test pathogens, suggesting an increase in oxidative stress .
Molecular Mechanism
The molecular mechanism of action of 4-Butoxybenzoic acid ethyl ester is not well-defined. Benzoic acid-4-ethoxyethyl ester has been shown to bind efficiently with virulent enzymes, suggesting a potential mechanism of action
Propiedades
IUPAC Name |
ethyl 4-butoxybenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18O3/c1-3-5-10-16-12-8-6-11(7-9-12)13(14)15-4-2/h6-9H,3-5,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMXMLKHKWPCFTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![t-Butyl 3-(aminomethyl)-1-oxa-7-azaspiro[4.4]nonane-7-carboxylate](/img/structure/B6314042.png)

